molecular formula C62H62N4O2S4 B13134862 2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile

2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile

Cat. No.: B13134862
M. Wt: 1023.4 g/mol
InChI Key: MXQPCBMDUQDDCO-MSDQZTBYSA-N
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Description

The compound 2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile is a complex organic molecule with a unique structure. This compound is characterized by its multiple conjugated systems and the presence of thiophene rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The synthetic route typically involves:

    Formation of Intermediate Compounds: This step involves the synthesis of key intermediates, such as the dicyanomethylidene and cyclopenta[c]thiophene derivatives.

    Coupling Reactions: The intermediates are then coupled under specific reaction conditions, such as the use of catalysts and solvents, to form the final compound.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple conjugated systems, which contribute to its distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C62H62N4O2S4

Molecular Weight

1023.4 g/mol

IUPAC Name

2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile

InChI

InChI=1S/C62H62N4O2S4/c1-5-9-13-17-21-61(22-18-14-10-6-2)51-29-44-52(30-43(51)59-53(61)27-41(71-59)25-45-55(39(31-63)32-64)47-35-69-37-49(47)57(45)67)62(23-19-15-11-7-3,24-20-16-12-8-4)54-28-42(72-60(44)54)26-46-56(40(33-65)34-66)48-36-70-38-50(48)58(46)68/h25-30,35-38H,5-24H2,1-4H3/b45-25-,46-26-

InChI Key

MXQPCBMDUQDDCO-MSDQZTBYSA-N

Isomeric SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)/C=C\5/C(=C(C#N)C#N)C6=CSC=C6C5=O)C(C7=C3SC(=C7)/C=C\8/C(=C(C#N)C#N)C9=CSC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC

Canonical SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CSC=C6C5=O)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CSC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

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